The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves several steps:
While specific industrial methods for large-scale production are not extensively documented, it can be inferred that such methods would focus on optimizing laboratory-scale reactions to improve yield, reduce costs, and enhance safety protocols.
The compound's structure can be represented by its molecular formula . Key structural features include:
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo several types of chemical reactions:
Reagents used in reactions involving this compound include:
The mechanism through which N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide exerts its effects likely involves interactions with specific molecular targets. It may bind to certain receptors or enzymes, modulating their activity. For instance, it has been suggested that this compound could inhibit enzymes involved in inflammatory pathways, potentially leading to reduced inflammatory responses.
The physical properties include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C21H23FN2O2 |
IUPAC Name | N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI Key | ASTUXMCCEXKGSP-UHFFFAOYSA-N |
Canonical SMILES | CCN(C1=CC=CC=C1)C(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F |
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several notable applications:
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: